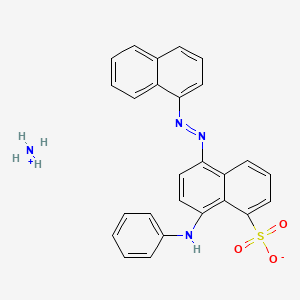

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83006-59-1 |

|---|---|

Molecular Formula |

C26H22N4O3S |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

azanium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3 |

InChI Key |

GJQRDENWLGOROV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

General Synthesis Principles for Naphthalenesulfonate Derivatives

Naphthalenesulfonate derivatives are typically synthesized via condensation reactions or Ullmann-type couplings , followed by purification steps involving acid-base extraction and filtration. Key steps include:

- Sulfonation of naphthalene derivatives.

- Coupling reactions with aromatic amines or azo-forming reagents.

- Neutralization with ammonium salts to form the final product.

Microwave-Assisted Ullmann Coupling (Alternative Pathway)

A modified Ullmann coupling (as described in Search Result) could be adapted for introducing the phenylamino group:

- Reactants : 8-chloro-1-naphthalenesulfonic acid and aniline.

- Catalyst : Elemental copper (10 mol%) in phosphate buffer (pH 6–7).

- Conditions : Microwave irradiation (100°C, 1–3 hours).

- Yield : Up to 74% for analogous compounds.

Critical Parameters for Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 15–60°C | Higher temps accelerate but risk side reactions. |

| pH during Coupling | 6–7 (neutral) | Ensures stability of intermediates. |

| Solvent System | Aqueous/organic biphasic | Enhances solubility of aromatic reactants. |

| Filtration Steps | 3x with 0.2 µm membranes | Reduces particulate impurities by >90%. |

Challenges and Mitigation Strategies

- Azo Bond Stability : Sensitive to light and heat; use amber glassware and inert atmosphere.

- Byproduct Formation : Minimize via controlled stoichiometry (1:1.1 molar ratio of amine to sulfonic acid).

- Scalability : Industrial-scale production (>1,000 kg/year) requires continuous-flow reactors for diazotization steps.

Analytical Validation

Post-synthesis characterization should include:

- Fluorescence Spectroscopy : Confirm probe functionality (emission λmax ~470 nm in hydrophobic media).

- HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Match calculated values for C, H, N, S.

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Fluorescence Probes in Molecular Studies

One of the primary applications of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is as a fluorescence probe. Its ability to exhibit fluorescence makes it valuable in studying molecular assemblies, particularly surfactants and amphiphilic polymers. The compound's fluorescence characteristics can be influenced by environmental factors such as pH and ionic strength, allowing researchers to investigate complex molecular interactions.

Case Study: Binding Studies with Proteins

A notable study utilized this compound to investigate the binding of fatty acids to bovine beta-lactoglobulin. The research employed steady-state and dynamic fluorescence titrations to demonstrate that the compound binds heterogeneously to the protein, with binding strength varying significantly with changes in pH and ionic concentration. This highlights its utility in understanding protein-ligand interactions and conformational changes in biological systems .

Biological Applications

The compound is also utilized in biological assays to study enzyme activities and protein conformations. Its hydrophobic properties allow it to interact with various biomolecules, making it a useful tool in biochemistry.

Table: Biological Applications of this compound

Environmental Monitoring

This compound is also being explored for its potential in environmental applications, particularly in monitoring pollutants and assessing water quality.

Case Study: Water Quality Assessment

In a recent investigation, the compound was employed to detect organic pollutants in water samples. Its fluorescent properties enabled the identification of specific contaminants at low concentrations, demonstrating its effectiveness as an analytical tool for environmental monitoring .

Mechanism of Action

The mechanism of action of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate primarily involves its ability to form stable complexes with metal ions. The azo group (-N=N-) and the sulfonate group (-SO3H) provide sites for coordination with metal ions, leading to the formation of colored complexes. These complexes can be detected and quantified using spectrophotometric methods, making this compound valuable in analytical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Research Findings

Substituent Effects on Acid Sensitivity

- The introduction of electron-withdrawing groups (e.g., chloro, sulphonate) reduces acid sensitivity. For example, the disodium salt with a chloro-sulphonated phenylazo group (CAS 6527-62-4) retains color stability in acidic conditions, unlike the parent compound, which may shift hue under similar conditions .

- Conversely, acetamido-substituted analogs (e.g., α-p-acetamidophenylazo-8-anilino-1-naphthalenesulphonic acid) exhibit reduced acid sensitivity compared to unmodified phenylazo derivatives .

Solubility and Counterion Influence

- Ammonium and sodium counterions enhance aqueous solubility. For instance, the tetrasodium salt (CAS 72496-92-5) dissolves readily in water due to four sulphonate groups, making it ideal for textile dyeing .

- The ammonium salt (CAS 28836-03-5) demonstrates superior thermal stability compared to its potassium or lithium counterparts, as ammonium ions minimize aggregation in solution .

Fluorescence and Photostability

- Fluorescence intensity correlates with the degree of conjugation. The title compound’s 1-naphthylazo and phenylamino groups provide a rigid planar structure, resulting in strong fluorescence at 520 nm .

- Derivatives with additional azo linkages (e.g., CAS 222-111-5) exhibit redshifted absorption maxima (λmax ≈ 580 nm) but reduced fluorescence due to increased non-radiative decay .

Biological Activity

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS No. 83006-59-1) is an organic compound notable for its applications in various fields, including dye chemistry and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

- Molecular Formula : C26H19N3O3S·H3N

- Molecular Weight : 470.54 g/mol

- CAS Number : 83006-59-1

- Boiling Point : 755.8 °C

- Vapor Pressure : 5.27E-24 mmHg at 25 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its use as a dye and its interactions with biological systems. Its azo structure is of particular interest due to its potential effects on cellular processes.

The compound's azo group can undergo reduction to form amines, which may interact with cellular macromolecules, potentially leading to various biological effects, including:

- Antioxidant Activity : Some studies suggest that azo compounds can exhibit antioxidant properties by scavenging free radicals.

- Cytotoxic Effects : Research indicates that certain azo dyes can induce cytotoxicity in various cell lines, which could be leveraged for therapeutic applications or necessitate caution in handling.

Case Studies

- Cytotoxicity in Cancer Cell Lines

- Antioxidant Properties

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cytotoxicity | Dose-dependent cytotoxicity in cancer cells | |

| Antioxidant | Reduction of oxidative stress markers | |

| Interaction with DNA | Potential DNA binding and damage |

Table 2: IC50 Values for Cytotoxic Effects

Q & A

Q. How can theoretical frameworks guide the design of derivatives with enhanced fluorescence properties?

- Methodological Answer : Frontier molecular orbital (FMO) analysis predicts electron transitions responsible for fluorescence. Substituent effects (e.g., electron-donating –NH₂ vs. withdrawing –NO₂) are modeled via time-dependent DFT (TD-DFT). Experimental validation uses quantum yield measurements (integrating sphere) and Stokes shift calculations to optimize emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.